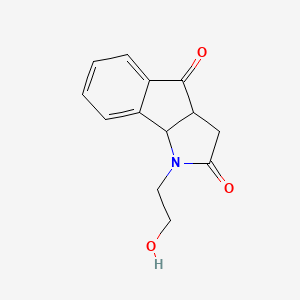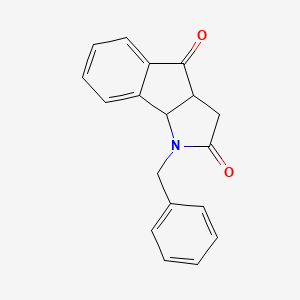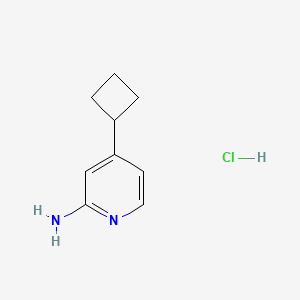![molecular formula C6H9NO B8048640 3-Azabicyclo[3.2.0]heptan-6-one](/img/structure/B8048640.png)
3-Azabicyclo[3.2.0]heptan-6-one
Descripción general
Descripción
3-Azabicyclo[3.2.0]heptan-6-one is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Azabicyclo[3.2.0]heptan-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azabicyclo[3.2.0]heptan-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Discovery and Synthesis : Denisenko et al. (2017) developed a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, which are attractive building blocks for drug discovery. This method utilizes common chemicals like benzaldehyde, allylamine, and cinnamic acid, via intramolecular [2+2]-photochemical cyclization (Denisenko et al., 2017).
Pharmacophore Development : Kriis et al. (2010) reported on a novel multicomponent cascade reaction leading to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative, which was then converted to a stable alcohol. The formation of the bicyclic product is highly diastereoselective, making the azabicycloheptanes important pharmacophores (Kriis et al., 2010).
Analogues of γ-Aminobutyric Acid : Petz and Wanner (2013) developed the synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and 7-substituted derivatives as bicyclic analogues of γ-aminobutyric acid (GABA). The key step in these syntheses was a sensitized, intermolecular [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline (Petz & Wanner, 2013).
Building Blocks for Medicinal Chemistry : Denisenko et al. (2010) described an efficient synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, proving it to be a promising building block for further selective derivatization of the cyclobutane ring, leading to novel conformationally restricted piperidine derivatives (Denisenko et al., 2010).
Dopaminergic Ligands : Reinart-Okugbeni et al. (2012) synthesized new 3-azabicyclo[3.2.0]heptane derivatives and evaluated them as dopaminergic ligands. They found that these compounds demonstrated greater binding affinity at D(2L) and D(3) dopamine receptors compared to D(1) binding sites, and that individual enantiomers of the same compound possessed distinct affinities (Reinart-Okugbeni et al., 2012).
Anti-Tumor Agents : Singh and Micetich (2003) reported on a series of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, investigating their antitumor activity and the structure-activity relationship among this class of compounds. They found that certain derivatives exhibited significant cytotoxicity against tumor cells (Singh & Micetich, 2003).
Propiedades
IUPAC Name |
3-azabicyclo[3.2.0]heptan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-1-4-2-7-3-5(4)6/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVWSCONUGQTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.2.0]heptan-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B8048597.png)

![Bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B8048616.png)




![(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid](/img/structure/B8048659.png)
![2,7-Diazaspiro[4.5]decan-7-yl(thiophen-3-yl)methanone](/img/structure/B8048664.png)